(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[4,5-e]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,5-e]pyrimidine core, with various substituents attached to it. These substituents include a phenyl group, a prop-2-enylamino group, and a 3,4-dimethylphenyl group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Heterocyclic Compound Synthesis: Research indicates that derivatives similar to the compound are valuable as building blocks for synthesizing a wide array of heterocyclic compounds. These derivatives are crucial for developing drug-like candidates displaying a broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agents, underscoring their potential in drug discovery and development (Cherukupalli et al., 2017).
Optoelectronic Materials
- Luminescent and Electroluminescent Properties: Pyrimidine and its derivatives, including the pyrazolo[4,5-e]pyrimidin-4-yl amine class, have been found to significantly contribute to the development of novel optoelectronic materials. These materials are utilized in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting the versatility of these compounds in enhancing the performance and efficiency of electronic and luminescent devices (Lipunova et al., 2018).
Synthetic Methodologies
- Multi-Component Synthesis of Complex Molecules: The compound under study is part of a class that showcases the efficacy of multi-component reactions (MCRs) in the synthesis of fused heterocyclic derivatives. These reactions are celebrated for their atom economy, selectivity, and eco-friendliness, facilitating the construction of complex molecular architectures in a single step. Such methodologies are instrumental in creating a wide range of heterocycles with potential applications across medicinal chemistry and material science (Dhanalakshmi et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-4-12-23-22-26-20(25-17-11-10-15(2)16(3)13-17)19-14-24-28(21(19)27-22)18-8-6-5-7-9-18/h4-11,13-14H,1,12H2,2-3H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERLBAVZBWZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.